{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride can be compared with other similar compounds, such as:
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles These compounds share structural similarities but may exhibit different biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.
Biological Activity
The compound {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride is a derivative of isoxazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications.
Target Interactions
Isoxazole derivatives, including This compound , interact with various biological targets, primarily enzymes and receptors. These interactions can lead to significant alterations in cellular processes. The compound is believed to modulate enzyme activities by binding to active sites, thus influencing catalytic functions. Notably, it may act on kinases and phosphatases, which are pivotal in regulating cellular signaling pathways.
Biochemical Pathways Affected
The compound's action impacts several biochemical pathways:
- Cell Signaling : It modulates key signaling pathways by altering the phosphorylation status of proteins.
- Gene Expression : By interacting with transcription factors, it can influence gene expression profiles.
- Metabolic Pathways : Its effects extend to cellular metabolism, potentially affecting energy production and biosynthetic processes .
In Vitro Activity
In vitro studies have demonstrated that This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in assays against A549 lung cancer cells, the compound showed an IC50 value comparable to established anticancer agents like erlotinib .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
This compound | 17.34 | A549 (Lung Cancer) |
Erlotinib | 25.06 | A549 (Lung Cancer) |
This data indicates that the compound may be more effective than some existing treatments at lower concentrations.
Structural Analysis
The structural characteristics of the compound contribute to its biological activity. The presence of the methoxy group enhances lipophilicity and metabolic stability, which are critical for improved bioavailability and efficacy in biological systems .
Cellular Effects
The biological effects of This compound extend beyond mere enzyme inhibition:
- Cell Viability : The compound has been shown to significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Signal Transduction : It influences multiple signal transduction pathways, including those associated with growth factor receptors, leading to altered cellular responses .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research evaluating its antiproliferative effects against various cancer types has revealed promising results. Compounds similar to This compound have been shown to inhibit tumor growth effectively in preclinical models.
- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in cancer progression and metastasis, suggesting its role as a potential therapeutic agent in oncology .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBVSZIPKQHNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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